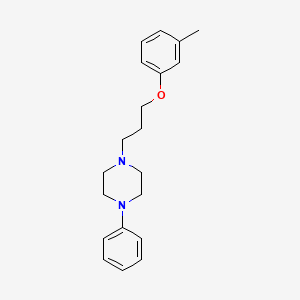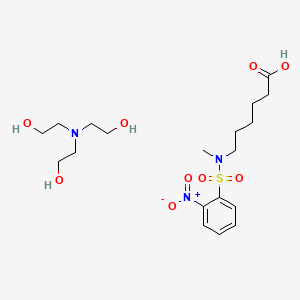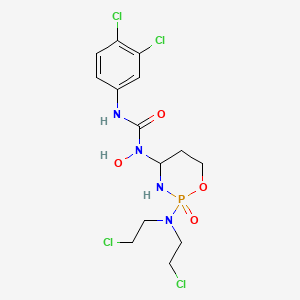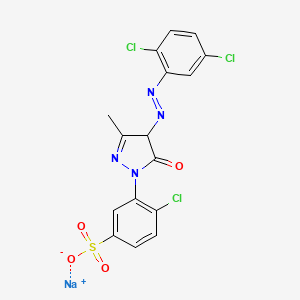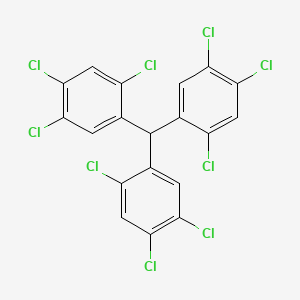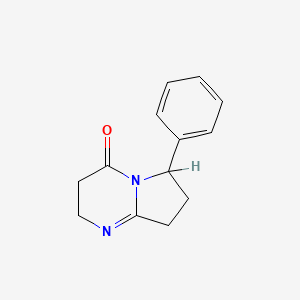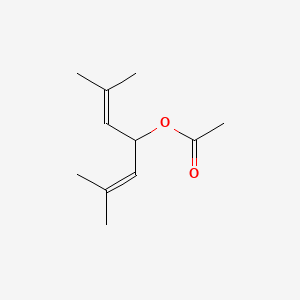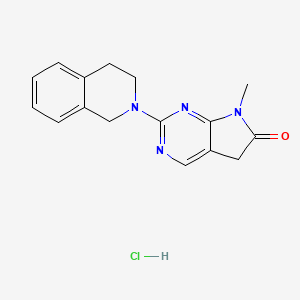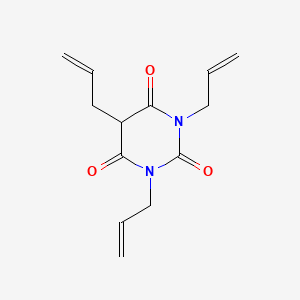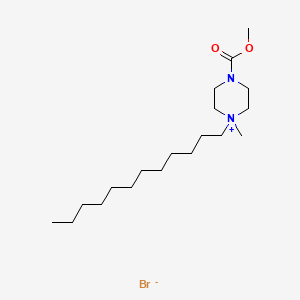
7betaH-Retronecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7betaH-Retronecanol is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plants These alkaloids are known for their complex structures and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7betaH-Retronecanol typically involves the hydrogenolysis of monocrotaline, a process that reduces the compound to its alcohol form . This reaction is carried out under specific conditions, including the use of hydrogen gas and a suitable catalyst, such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources, followed by purification processes. The extraction process often includes solvent extraction and chromatographic techniques to isolate the desired compound from other plant constituents .
Chemical Reactions Analysis
Types of Reactions: 7betaH-Retronecanol undergoes various chemical reactions, including:
Oxidation: Attempts to oxidize this compound have been made using reagents like Sarett and Jones oxidations.
Reduction: The compound can be reduced to its corresponding amine or other derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom in the pyrrolizidine ring.
Common Reagents and Conditions:
Oxidation: Sarett and Jones reagents are commonly used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can yield retronecanone.
Reduction: Reduction can produce different amine derivatives.
Substitution: Substitution reactions can lead to various substituted pyrrolizidine derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and synthesis of pyrrolizidine alkaloids.
Medicine: While pyrrolizidine alkaloids are generally toxic, understanding their mechanisms can help in developing antidotes and treatments for poisoning.
Industry: The compound’s unique chemical properties make it a candidate for various industrial applications, including the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 7betaH-Retronecanol involves its interaction with cellular components, leading to various biological effects. The compound can form adducts with DNA and proteins, disrupting normal cellular functions. This interaction is primarily due to the reactive nature of the pyrrolizidine ring, which can form covalent bonds with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Retronecanone: An oxidized form of 7betaH-Retronecanol.
Heliotridane: Another pyrrolizidine alkaloid with similar structural features.
Heliotridene: A related compound with slight variations in its chemical structure.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 7-beta position. This structural feature influences its reactivity and biological activity, distinguishing it from other pyrrolizidine alkaloids.
Properties
CAS No. |
6029-74-9 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(1S,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |
InChI |
InChI=1S/C8H15NO/c1-6-2-4-9-5-3-7(10)8(6)9/h6-8,10H,2-5H2,1H3/t6-,7-,8+/m0/s1 |
InChI Key |
PGMBNUMLNAJSJR-BIIVOSGPSA-N |
Isomeric SMILES |
C[C@H]1CCN2[C@H]1[C@H](CC2)O |
Canonical SMILES |
CC1CCN2C1C(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



